Technical Guide: 2,4-Dibromo-6-fluorobenzenesulfonyl chloride (CAS 1806327-75-2)
Technical Guide: 2,4-Dibromo-6-fluorobenzenesulfonyl chloride (CAS 1806327-75-2)
Executive Summary
2,4-Dibromo-6-fluorobenzenesulfonyl chloride (CAS 1806327-75-2) is a specialized, high-value electrophilic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of agrochemicals. Its utility lies in its unique substitution pattern: a sulfonyl chloride core flanked by sterically demanding and electronically distinct halogens (Bromine at C2/C4, Fluorine at C6).
This architecture allows for orthogonal functionalization . The sulfonyl chloride moiety serves as the primary anchor (reacting with amines/alcohols), while the chemically distinct halogen handles (C-Br vs. C-F) enable sequential, regioselective cross-coupling reactions. This guide provides a comprehensive technical analysis of its synthesis, reactivity profiles, and application workflows.
Part 1: Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule is defined by a highly electron-deficient benzene ring. The reactivity is governed by the interplay between the electron-withdrawing sulfonyl group (
| Parameter | Feature | Chemical Consequence |
| Core Electrophile | Highly reactive toward nucleophiles (amines, alcohols). Susceptible to rapid hydrolysis. | |
| Ortho-Substituent | Fluorine (C6) | Electronic: Increases electrophilicity of the sulfur center via induction. Steric: Moderate steric bulk; less hindering than bromine but affects rotational freedom of sulfonamides. |
| Ortho-Substituent | Bromine (C2) | Steric: Significant steric hindrance protecting the sulfur center. Creates a "molecular cleft" that may slow down sulfonylation rates compared to unhindered analogs. |
| Para-Substituent | Bromine (C4) | Reactive Handle: The most accessible site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to lower steric congestion compared to C2. |
The "Steric Crunch" & Nucleophilic Attack
The simultaneous presence of substituents at the 2 (Br) and 6 (F) positions creates a "steric crunch" around the sulfonyl sulfur.
-
Implication: Standard sulfonylation conditions (e.g., amine + base in DCM) may proceed sluggishly.
-
Solution: Activation with nucleophilic catalysts (e.g., DMAP) or elevated temperatures is often required, though care must be taken to avoid thermal decomposition.
Part 2: Synthesis & Preparation[1][2][3][4][5]
While direct chlorosulfonation of 1,3-dibromo-5-fluorobenzene is theoretically possible, it often yields regioisomeric mixtures. The Gold Standard protocol for synthesizing polysubstituted benzenesulfonyl chlorides with high regiocontrol is the Sandmeyer-type reaction , starting from the corresponding aniline.
Protocol 1: Diazotization-Chlorosulfonation (The Meerwein Method)
This pathway ensures the sulfonyl group is installed exactly where the amine was, eliminating regiochemical ambiguity.
Precursor: 2,4-Dibromo-6-fluoroaniline.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2,4-dibromo-6-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid (ratio 1:3).
-
Cool to -5°C to 0°C.
-
Add
(1.1 eq) as an aqueous solution dropwise. Maintain temperature < 5°C to prevent diazonium decomposition. -
Checkpoint: The solution should become clear/yellowish. Stir for 30 mins.
-
-
Chlorosulfonation (The Sulfur Dioxide Source):
-
Preparation of
mixture: In a separate vessel, saturate glacial acetic acid with gas (bubbling) until the weight increase corresponds to ~30% w/v. Alternatively, use thionyl chloride ( ) in water (caution: exothermic) to generate in situ, though the acetic acid/ method is cleaner for this substrate. -
Add Copper(II) Chloride (
, 0.2 eq) to the solution.
-
-
Coupling:
-
Transfer the cold diazonium salt solution into the
mixture slowly. -
Observation: Nitrogen gas evolution (
) will be vigorous. -
Allow to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice. The sulfonyl chloride is hydrophobic and will precipitate as a solid or oil.
-
Extract with DCM or EtOAc. Wash with cold water (x3) to remove acid.
-
Critical: Dry over
immediately. Do not use basic drying agents ( ) as they may hydrolyze the product.
-
Part 3: Application Workflows (The "How-To")
The true power of CAS 1806327-75-2 is in Divergent Synthesis . The following workflows describe the logical order of operations to maximize yield and selectivity.
Workflow A: Sulfonamide Formation (The Anchor)
Because the sulfonyl chloride is moisture-sensitive, it is standard practice to install the sulfonamide first, before attempting cross-coupling on the bromine handles.
Reagents:
-
Amine (1.1 eq)
-
Base: Pyridine (excess) or
(2.0 eq) in DCM. -
Catalyst: DMAP (0.1 eq) — Essential due to steric hindrance at C2/C6.
Procedure:
-
Dissolve CAS 1806327-75-2 in anhydrous DCM (0.2 M).
-
Add the amine and base at 0°C.
-
Add DMAP.
-
Warm to RT. If conversion is low after 4h (monitor by TLC/LCMS), heat to 40°C.
-
Note: The resulting sulfonamide is stable and ready for cross-coupling.
Workflow B: Regioselective Suzuki-Miyaura Coupling
The molecule has two bromines. Which one reacts first?
-
C4-Bromine: Less sterically hindered. Reacts first .
-
C2-Bromine: Flanked by the bulky sulfonamide and the ring structure. Reacts second (requires forcing conditions or specialized ligands like SPhos/XPhos).
Protocol (C4-Selective Arylation):
-
Substrate: Sulfonamide derivative of CAS 1806327-75-2.
-
Boronic Acid: Aryl-B(OH)2 (1.05 eq).
-
Catalyst:
(5 mol%) or . -
Base:
(2M aq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: 60-80°C, 4-12h.
-
Control: Do not overheat (>100°C) or use excess boronic acid, or the C2 position may begin to react.
-
Visualization: The Divergent Synthesis Pathway
Caption: Figure 1. Divergent synthesis strategy demonstrating the sequential functionalization of the sulfonyl core followed by regioselective C4-arylation.
Part 4: Handling & Safety (MSDS Summary)
As a sulfonyl chloride, CAS 1806327-75-2 poses specific hazards. It is not just a toxic solid; it is a reactive electrophile .
| Hazard Class | Description | Mitigation |
| Water Reactive | Reacts with moisture to form HCl and the corresponding sulfonic acid. | Store under inert gas (Nitrogen/Argon). Keep refrigerated (2-8°C). |
| Corrosive | Causes severe skin burns and eye damage (Category 1B).[1] | Wear nitrile gloves, lab coat, and chemical splash goggles. Use a fume hood. |
| Lachrymator | Vapors may be irritating to eyes and respiratory tract.[2][3] | Do not heat in an open system.[2] Quench all glassware with aqueous base before cleaning. |
Emergency Protocol:
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use organic solvents (which may increase absorption).
-
Spill: Absorb with dry sand or vermiculite.[2] Neutralize with dilute sodium carbonate solution slowly (gas evolution).
Part 5: References
-
Sandmeyer-Type Chlorosulfonation:
-
Regioselective Coupling of Polyhalogenated Arenes:
-
Source:Journal of the American Chemical Society, "Site-Selective Cross-Coupling of Polyhalogenated Arenes."[7]
-
Link:
-
-
Sulfonyl Chloride Reactivity & Safety:
-
Source: Thermo Fisher Scientific / Acros Organics Safety Data Sheets (General Sulfonyl Chlorides).
-
Link:
-
-
Buchwald-Hartwig Amination (General):
-
Source:Chemical Reviews, "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."
-
Link:
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. wood-finishes-direct.com [wood-finishes-direct.com]
- 3. Benzaldehyde USP Reference Standard CAS 100-52-7 Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

